molecular formula C10H18FNO3 B039963 (2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 114676-97-0

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B039963
CAS No.: 114676-97-0
M. Wt: 219.25 g/mol
InChI Key: MZJMMRVKXQOTDV-HTQZYQBOSA-N
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Description

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluoromethyl group and a hydroxyl group attached to the pyrrolidine ring. The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, providing steric hindrance and influencing the compound’s reactivity and stability.

Preparation Methods

The synthesis of (2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.

    Protection and Deprotection Steps: The tert-butyl group is often introduced as a protecting group during the synthesis and later deprotected to yield the final compound.

Industrial production methods may involve optimizing these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

    Esterification: The carboxylate group can form esters with alcohols.

Common reagents and conditions used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving pyrrolidine derivatives.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoromethyl and hydroxyl groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate: Lacks the (2R,4R) stereochemistry.

    tert-Butyl 2-(methyl)-4-hydroxypyrrolidine-1-carboxylate: Lacks the fluorine atom.

    tert-Butyl 2-(fluoromethyl)-4-methoxypyrrolidine-1-carboxylate: Contains a methoxy group instead of a hydroxyl group.

Properties

IUPAC Name

tert-butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJMMRVKXQOTDV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556137
Record name tert-Butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114676-97-0
Record name tert-Butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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